4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to an aniline ring. This compound is notable for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique combination of functional groups enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis.
The compound can be synthesized through various methods, often involving the modification of existing aniline derivatives. Its structure allows for diverse chemical transformations, which are essential in developing complex organic molecules.
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline falls under the category of sulfonamides and trifluoromethylated compounds. It is classified based on its functional groups: the methylsulfonyl group contributes to its sulfonamide classification, while the trifluoromethyl group is significant for its electronic properties.
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline typically involves several steps, including electrophilic aromatic substitution and radical reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the choice of solvents to optimize yields and minimize side reactions. For example, using a radical initiator in the presence of trifluoromethyl iodide allows for efficient incorporation of the trifluoromethyl group into the aromatic ring.
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions:
The mechanism of action for 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with biological targets through its lipophilic trifluoromethyl group, which enhances membrane permeability and metabolic stability. This allows for effective interactions with enzymes and other biomolecules.
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline has several scientific applications:
The unique characteristics of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline make it a significant compound in both academic research and industrial applications, highlighting its versatility as a chemical intermediate.
The trifluoromethyl group exerts powerful electronic effects through its strong electron-withdrawing nature (σₘ = 0.43, σₚ = 0.54) and high lipophilicity (π = 0.88). In aromatic systems, this significantly modulates electron density, enhancing membrane permeability and metabolic stability by resisting oxidative degradation [4]. When positioned ortho to an aniline group, the –CF₃ moiety creates a sterically congested environment that can lock bond rotations, potentially improving target selectivity [4]. Notably, clinical agents like Celecoxib and Bicalutamide leverage these properties for enhanced efficacy [4].
Complementarily, the methylsulfonyl group (–SO₂CH₃) serves as a polar, hydrogen-bond acceptor that can form critical interactions with protein targets while maintaining moderate membrane permeability. This group’s tetrahedral geometry and strong dipole moment (∼4.5 D) facilitate specific electrostatic interactions with enzymatic binding pockets [7]. When incorporated into aniline derivatives, the –SO₂CH₃ group significantly enhances aqueous solubility compared to non-sulfonylated analogs, counterbalancing the lipophilicity introduced by –CF₃ [4] [7].
Table 1: Electronic and Steric Properties of Key Substituents
Substituent | Hammett Constant (σₘ) | Lipophilicity (π) | Hydrogen-Bond Capacity | Target Interaction Role |
---|---|---|---|---|
Trifluoromethyl (–CF₃) | 0.43 | +0.88 | Poor acceptor | Hydrophobic pocket binding, Metabolic stability |
Methylsulfonyl (–SO₂CH₃) | 0.60 | -1.58 | Strong acceptor | Electrostatic interactions, Solubility enhancement |
Amine (–NH₂) | -0.16 | -1.23 | Donor/acceptor | Hydrogen bonding, Salt formation |
Synergistically, these groups create a "molecular yin-yang" effect: The –CF₃ enhances lipophilicity for membrane penetration while –SO₂CH₃ provides the polar surface area (PSA ≈ 60 Ų) necessary for aqueous solubility and target engagement. This balance is evident in derivatives exhibiting potent antibacterial activity (MIC = 4.88 µg/mL against B. mycoides) and anticancer effects (IC₅₀ = 17.8 µM against HCT116 cells) [4].
The biological profile of 4-(methylsulfonyl)-2-(trifluoromethyl)aniline differs markedly from its structural isomers and analogs, demonstrating how substituent positioning dictates pharmacological activity:
3-(Methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 252561-92-5): This regioisomer exhibits distinct electronic properties due to the meta-positioned sulfonyl group relative to the aniline. Though sharing the molecular formula C₈H₈F₃NO₂S, its steric profile differs, potentially explaining altered target specificity observed in kinase inhibition studies [2] [7].
4-Methyl-2-(trifluoromethyl)aniline (CID 2737710): Replacing –SO₂CH₃ with a methyl group significantly reduces polarity (LogP increase ≈ 1.5 units) and eliminates hydrogen-bond accepting capacity. This analog typically displays enhanced blood-brain barrier penetration but reduced solubility and target affinity in polar binding sites [3].
2-(Methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 1892891-39-2): This positional isomer reverses the substituent positions. Early studies suggest altered dipole alignment affects protein binding kinetics, though comprehensive biological comparisons remain limited [5] [9] [10].
Table 2: Biological Activity Comparison of Structural Analogs
Compound Structure | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC₅₀ µM, PACA2) | LogP (Calculated) | Aqueous Solubility (µg/mL) |
---|---|---|---|---|
4-(MeSO₂)-2-(CF₃)Aniline | 4.88 (B. mycoides) | 44.4 | 1.69 | 38.2 |
3-(MeSO₂)-4-(CF₃)Aniline | >50 | >100 | 1.71 | 35.7 |
4-Methyl-2-(CF₃)Aniline | >100 | Inactive | 3.15 | <5 |
2-(MeSO₂)-4-(CF₃)Aniline | Not reported | Not reported | 1.70 | 40.1 |
Biological evaluations demonstrate critical structure-activity relationships. In urea derivatives synthesized from 4-(methylsulfonyl)-2-(trifluoromethyl)aniline, compounds exhibited exceptional anticancer activity against pancreatic carcinoma (PACA2) with IC₅₀ values of 44.4 µM, significantly outperforming doxorubicin (IC₅₀ = 52.1 µM) [4]. The same derivatives showed potent downregulation of cancer-related genes (PALB2, BRCA1/2), while non-sulfonylated analogs displayed markedly reduced activity. This underscores the essential role of the methylsulfonyl group in target modulation [4].
Computational models provide valuable insights into the ADME properties of 4-(methylsulfonyl)-2-(trifluoromethyl)aniline and its derivatives. Key predictive parameters include:
Topological Polar Surface Area (TPSA): Calculated at ≈60 Ų, this moderately polar surface enables passive diffusion through biological membranes while maintaining sufficient polarity for solubility. TPSA values <90 Ų generally predict good intestinal absorption [2].
Lipophilicity Parameters: Experimental LogP values ≈1.7 indicate balanced hydrophilicity-lipophilicity character. This aligns with optimal ranges (LogP 1-3) for cellular permeability and oral bioavailability [2] [7].
Hydrogen-Bonding Capacity: With one hydrogen-bond donor (the aniline –NH₂) and four acceptors (sulfonyl oxygens and amine), the molecule exhibits moderate hydrogen-bonding potential. This profile suggests efficient membrane transit without excessive plasma protein binding [2] [4].
Advanced in silico approaches leverage these parameters to predict metabolic fate. Molecular docking studies indicate that the sulfonyl group forms stable hydrogen bonds (binding energy ≈ -8.2 kcal/mol) with cytochrome P450 3A4 active sites, suggesting potential for oxidative metabolism [4]. Quantitative structure-pharmacokinetic relationship (QSPKR) models further predict:
Table 3: Computational ADME Predictions for 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline Derivatives
Parameter | Predicted Value | Computational Method | Biological Relevance |
---|---|---|---|
Topological PSA | 60.16 Ų | Atom-based contribution | Optimal for oral absorption (<90 Ų) |
Calculated LogP | 1.69 | Fragmental method | Balanced permeability/solubility |
Metabolic Lability | Moderate | CYP3A4 docking | Potential first-pass metabolism |
H-Bond Donors | 1 | Molecular descriptor | Reduced efflux transporter affinity |
H-Bond Acceptors | 4 | Molecular descriptor | Target engagement capability |
Solubility (logS) | -3.89 | Abraham model | Moderate aqueous solubility |
These frameworks enable rational optimization of lead compounds. Molecular dynamics simulations demonstrate that urea derivatives retain favorable binding to cancer targets (e.g., SOS1 protein) while maintaining predicted absorption characteristics. This computational guidance accelerates the design of derivatives with improved pharmacological profiles [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3